5-endo-BCN-pentanoic Acid: A Technical Guide for Advanced Bioconjugation and Drug Development
5-endo-BCN-pentanoic Acid: A Technical Guide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-endo-BCN-pentanoic acid is a key bifunctional linker molecule extensively utilized in the fields of chemical biology and drug development. Its unique structure, featuring a strained bicyclo[6.1.0]nonyne (BCN) moiety and a terminal carboxylic acid, enables a two-pronged approach to molecular assembly. The BCN group participates in highly efficient and bioorthogonal copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation with azide-modified molecules. Concurrently, the pentanoic acid tail provides a handle for standard amide bond formation with primary amines. This technical guide provides an in-depth overview of 5-endo-BCN-pentanoic acid, including its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
5-endo-BCN-pentanoic acid is a valuable reagent for researchers seeking to link different molecular entities with high specificity and under biocompatible conditions. Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₃NO₄ | [1][2] |
| Molecular Weight | 293.36 g/mol | [1][2] |
| CAS Number | 2364591-80-8 | [1][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C | [2] |
| SPAAC Reaction Rate (k₂) with Benzyl Azide (B81097) | 0.29 M⁻¹s⁻¹ |
Synthesis of 5-endo-BCN-pentanoic Acid
The synthesis of 5-endo-BCN-pentanoic acid can be achieved through a multi-step process starting from commercially available reagents. While various synthetic routes exist for BCN derivatives, a common approach involves the cyclopropanation of a cyclooctene (B146475) precursor followed by functional group manipulation. A detailed experimental protocol for a closely related analog, anti-bicyclo[6.1.0]nonyne carboxylic acid, provides a strong foundation for the synthesis of the endo isomer, with the primary difference being the stereochemistry of the initial cyclopropanation step.
Experimental Protocol: Synthesis of a Bicyclo[6.1.0]nonyne Carboxylic Acid Derivative
This protocol is adapted from a known synthesis of a BCN-carboxylic acid and may require optimization for the specific synthesis of the 5-endo-pentanoic acid derivative.
Step 1: Cyclopropanation of Cyclooctadiene
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To a solution of 1,5-cyclooctadiene (B75094) in a suitable solvent (e.g., dichloromethane), add a dihalocarbene precursor (e.g., ethyl trichloroacetate (B1195264) and sodium methoxide, or bromoform (B151600) and potassium tert-butoxide).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting dihalocyclopropane adduct by column chromatography.
Step 2: Reductive Dehalogenation and Alkyne Formation
-
Dissolve the purified dihalocyclopropane adduct in a suitable solvent (e.g., THF or ether).
-
Add a reducing agent, such as an alkali metal (e.g., lithium or sodium) in liquid ammonia (B1221849) or an organolithium reagent (e.g., methyllithium), at low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Carefully quench the reaction with a proton source (e.g., water or methanol).
-
Extract the bicyclo[6.1.0]nonyne product and purify by distillation or chromatography.
Step 3: Functionalization to the Carboxylic Acid
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The introduction of the pentanoic acid chain can be achieved through various methods, such as alkylation of a suitable precursor or modification of an existing functional group on the BCN ring. For a pentanoic acid derivative, this may involve the reaction of a BCN-anion with a 5-halopentanoate ester, followed by hydrolysis of the ester.
Note: The stereoselectivity of the cyclopropanation step is crucial for obtaining the desired endo isomer. Reaction conditions should be carefully controlled and optimized.
Applications in Bioconjugation and PROTAC Development
The bifunctional nature of 5-endo-BCN-pentanoic acid makes it an ideal linker for constructing complex biomolecular architectures, most notably PROTACs.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN moiety reacts with azides via a [3+2] cycloaddition reaction without the need for a cytotoxic copper catalyst.[5] This bioorthogonal reaction is highly specific and can be performed in aqueous buffers, making it suitable for labeling biomolecules in living systems.[5]
Amide Bond Formation
The terminal carboxylic acid can be activated using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) to form a stable amide bond with primary amines present on proteins, peptides, or other molecules.
PROTAC Synthesis and Mechanism of Action
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6] 5-endo-BCN-pentanoic acid can serve as a versatile linker to connect the POI-binding ligand and the E3 ligase ligand.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using 5-endo-BCN-pentanoic acid typically involves a two-step process:
-
Amide Coupling: The carboxylic acid of 5-endo-BCN-pentanoic acid is first coupled to the amine-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) using EDC or HATU as a coupling agent.
-
SPAAC Reaction: The BCN-functionalized E3 ligase ligand is then reacted with an azide-modified POI-binding ligand via copper-free click chemistry.
PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC, leading to protein degradation.
Experimental Protocols
Protocol for Amide Coupling using 5-endo-BCN-pentanoic acid
This protocol describes the general procedure for coupling the carboxylic acid of 5-endo-BCN-pentanoic acid to a primary amine-containing molecule.
Materials:
-
5-endo-BCN-pentanoic acid
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DMSO
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve 5-endo-BCN-pentanoic acid (1 equivalent) in anhydrous DMF or DMSO.
-
Add the amine-containing molecule (1-1.2 equivalents).
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
In a separate vial, dissolve EDC (1.5 equivalents) or HATU (1.5 equivalents) in anhydrous DMF or DMSO.
-
Add the coupling reagent solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol for SPAAC Bioconjugation
This protocol outlines the general steps for conjugating a BCN-functionalized molecule to an azide-containing biomolecule.
Materials:
-
BCN-functionalized molecule (prepared as in 4.1)
-
Azide-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-8.5)
-
Reaction vessel
Procedure:
-
Dissolve the BCN-functionalized molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Dissolve the azide-modified biomolecule in the aqueous buffer.
-
Add the solution of the BCN-functionalized molecule to the biomolecule solution. The final concentration of the organic solvent should typically be less than 10% to maintain the integrity of the biomolecule.
-
Incubate the reaction mixture at room temperature or 37 °C for 1-24 hours. The reaction time will depend on the concentration of the reactants and the specific BCN and azide derivatives used.
-
Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Purify the resulting conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials.
Experimental Workflow for Protein Labeling
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - ePrints Soton [eprints.soton.ac.uk]
- 5. vectorlabs.com [vectorlabs.com]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
